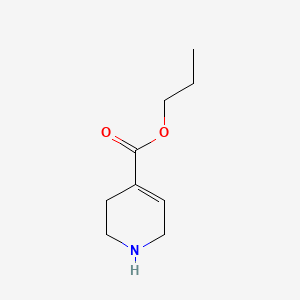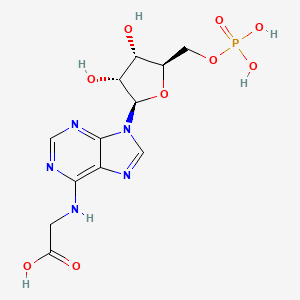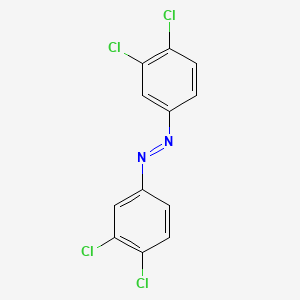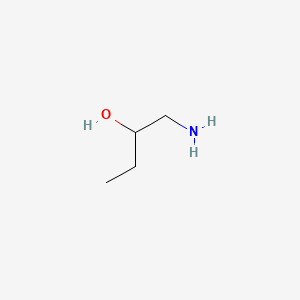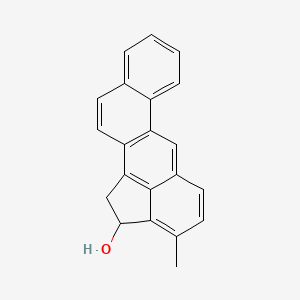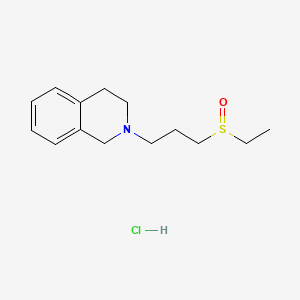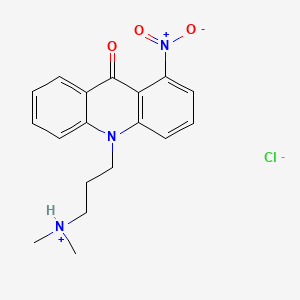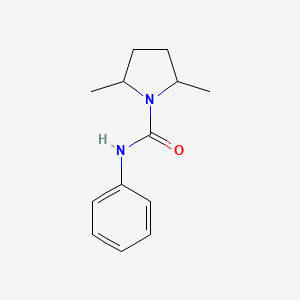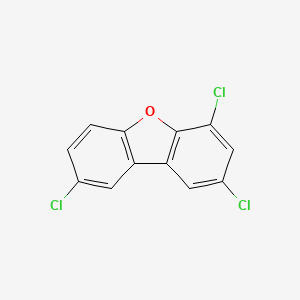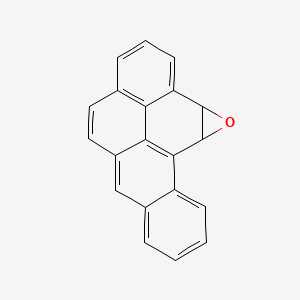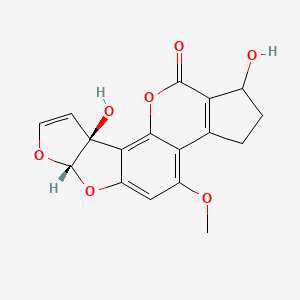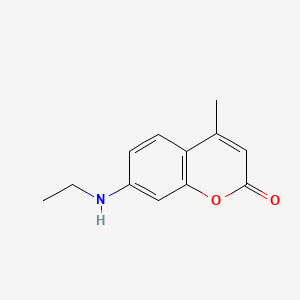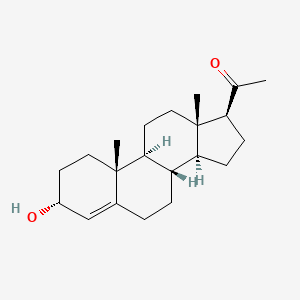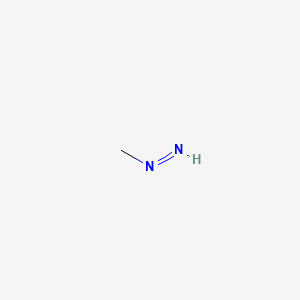mercury](/img/structure/B1205724.png)
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-dibromo-4-hydroxymercurifluorescein is a xanthene dye that is fluorescein bearing bromine substituents at positions 2 and 7 as well as a hydroxymercurio substituent at position 4. It has a role as an antiseptic drug, a fluorochrome and a histological dye. It is an organobromine compound, a xanthene dye, a member of benzoic acids and an arylmercury compound. It derives from a fluorescein. It is a conjugate acid of a 2,7-dibromo-4-hydroxymercurifluorescein(2-).
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-ylmercury and its analogs are significant in the development of fluorescent probes and sensors. These compounds are employed to detect reactive oxygen species (ROS) and other specific molecules in biological and chemical systems:
Detection of Reactive Oxygen Species
Setsukinai et al. (2003) synthesized novel fluorescence probes using similar xanthene derivatives to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and hypochlorite. This advancement allows for differentiating hROS from other ROS types, contributing to understanding their roles in biological and chemical processes (Setsukinai et al., 2003).
Mercury Detection in Aqueous Media
García-Beltrán et al. (2012) introduced a new probe based on xanthene derivative structure for detecting mercuric ions (Hg2+) in aqueous media. This probe is notable for its high selectivity and ability to be used in living cells, demonstrating the practical applications of these compounds in environmental monitoring and biological research (García-Beltrán et al., 2012).
CO Release Activated by Light
Antony et al. (2013) reported the use of a fluorescein analogue, which serves as a transition-metal-free carbon monoxide releasing molecule when activated by visible light. This feature has potential applications in controlled CO release in both water and methanol, enhancing the study of CO's role in various biological systems (Antony et al., 2013).
Corrosion Inhibition in Industrial Applications
These compounds also find applications in industrial processes, particularly in corrosion inhibition:
- Inhibition of Corrosion in Steel: Arrousse et al. (2021) conducted a theoretical study on the synthesis of compounds including xanthene derivatives, demonstrating their effectiveness as inhibitors against corrosion of mild steel in acidic media. This research provides valuable insights into the application of these compounds in protecting industrial materials from corrosive environments (Arrousse et al., 2021).
Propiedades
Nombre del producto |
[2,7-dibromo-9-(2-carboxyphenyl)-6-hydroxy-3-oxo-3H-xanthen-5-yl](hydroxy)mercury |
|---|---|
Fórmula molecular |
C20H11Br2HgO6 |
Peso molecular |
707.7 g/mol |
Nombre IUPAC |
[2,7-dibromo-9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H9Br2O5.Hg.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-7,24H,(H,25,26);;1H2 |
Clave InChI |
NDMVPGYBWSZHHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)O)[Hg])Br)C(=O)O.O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



